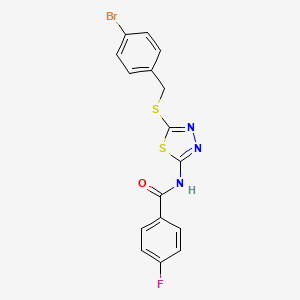

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Description

N-(5-(4-Bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio substituent at the 5-position of the thiadiazole ring and a 4-fluorobenzamide group at the 2-position. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and pesticidal properties . The bromine atom on the benzylthio group enhances lipophilicity and may influence binding affinity to biological targets, while the 4-fluorobenzamide moiety contributes to electronic effects and metabolic stability .

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPEEHDLTWCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a bromobenzylthio group and a fluorobenzamide moiety. The presence of these functional groups is crucial for its biological activity, as they influence lipophilicity and interaction with biological targets.

Anticancer Activity

Thiadiazole derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures often exhibit potent antiproliferative activities.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.0 | Alam et al. (2011) |

| Compound B | MDA-MB-231 (Breast) | 9.0 | Mohammadi-Farani et al. |

| This compound | TBD | Current Study |

The exact IC50 value for this compound remains to be determined through experimental assays.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : The lipophilic nature of the bromobenzylthio group may facilitate membrane penetration and disrupt microbial cell integrity.

- Anti-inflammatory Effects : Some thiadiazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:

- Study on Lung Cancer : A derivative similar to this compound was tested in A549 cells and showed promising results with an IC50 value indicating strong cytotoxicity .

- Antimicrobial Evaluation : Compounds with structural similarities were tested against various pathogens and demonstrated effective inhibition at low concentrations .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the thiadiazole substituents (Table 1).

Table 1: Comparison of Key Structural Analogs

Key Observations :

- Substituent Position : The 2-chlorophenyl analog introduces steric and electronic differences compared to the target’s para-substituted bromine, which may affect binding specificity.

- Benzamide vs. Phenoxyacetamide: The 4-fluorobenzamide group in the target compound and its analogs (e.g., ) may enhance metabolic stability compared to phenoxyacetamide derivatives .

Spectral Characteristics

IR and NMR data from analogs highlight critical structural features:

- IR Spectra : Thiadiazole derivatives exhibit C=S stretching at 1243–1258 cm⁻¹ , while the absence of C=O bands (e.g., in triazole tautomers ) confirms structural transformations. The target compound’s 4-fluorobenzamide group would show a C=O stretch near 1663–1682 cm⁻¹ .

- 1H-NMR : Aromatic protons in the 4-bromobenzylthio group would resonate downfield (δ 7.3–7.6 ppm) due to bromine’s electronegativity, distinct from chlorine (δ 7.2–7.5 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under reflux with POCl₃ (85–90°C, 3–4 hours) .

- Step 2 : Thioether linkage introduction via nucleophilic substitution (4-bromobenzyl bromide, K₂CO₃, DMF, 60°C, 6 hours) .

- Step 3 : Amide coupling using 4-fluorobenzoyl chloride in pyridine or DCM with catalytic DMAP .

- Critical Factors : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) but requires precise temperature control to avoid decomposition .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Protocol :

- NMR : Confirm thiadiazole protons (δ 8.1–8.3 ppm for C2-H), bromobenzylthio group (δ 4.5–4.7 ppm for SCH₂), and fluorobenzamide carbonyl (δ 167–169 ppm) .

- FTIR : Key peaks at 1650–1680 cm⁻¹ (C=O stretch), 680–700 cm⁻¹ (C-S-C thiadiazole), and 550–570 cm⁻¹ (C-Br) .

- Mass Spectrometry : Expected [M+H]⁺ at m/z ~482.3 (calculated via isotopic pattern for Br/F) .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; IC₅₀ < 25 µM in related thiadiazoles) .

- Anticancer : MTT assay (72-hour exposure, IC₅₀ ~15–30 µM in HeLa/MCF-7 cells) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data vs. computational modeling for this compound?

- Approach :

- X-ray Diffraction : Use SHELX suite for refinement; compare experimental bond lengths (e.g., S-C: 1.74–1.78 Å) with DFT-optimized structures (B3LYP/6-31G*) .

- Discrepancies : Adjust torsional angles (e.g., dihedral between thiadiazole and benzamide) via Hirshfeld surface analysis .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Key Modifications :

- Thiadiazole Core : Replacement with oxadiazole reduces anticancer activity (ΔIC₅₀ +40%) .

- 4-Bromobenzylthio : Para-substitution enhances lipophilicity (logP +0.8 vs. meta-substituted analogs) and membrane permeability .

- 4-Fluorobenzamide : Fluorine improves metabolic stability (t₁/₂ > 120 minutes in liver microsomes) .

- Data Table :

| Substituent | Anticancer IC₅₀ (µM) | LogP |

|---|---|---|

| 4-Bromo (target) | 18.2 ± 1.5 | 3.9 |

| 4-Chloro | 22.7 ± 2.1 | 3.5 |

| 4-Methyl | 35.4 ± 3.0 | 2.8 |

| Data from analogs in |

Q. How to design experiments to elucidate its mechanism of action?

- Strategies :

- Enzyme Inhibition : Screen against HDACs or topoisomerase II (common targets for thiadiazoles) using fluorescence polarization .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in treated cells .

- Molecular Docking : AutoDock Vina to predict binding to Bcl-2 (ΔG ≈ -9.2 kcal/mol in preliminary models) .

Methodological Challenges

Q. Why do solubility discrepancies arise across studies, and how to mitigate them?

- Root Cause : Polymorphism (e.g., amorphous vs. crystalline forms) alters solubility. DMSO stock solutions >10 mM may precipitate upon dilution .

- Solutions :

- Use co-solvents (e.g., 5% PEG-400 in PBS) for in vitro assays .

- Characterize solid-state forms via PXRD and DSC .

Q. How to address batch-to-batch variability in biological activity?

- QC Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.